Enoxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide
Enoxacin's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which enoxacin, a fluoroquinolone antibiotic, inhibits bacterial DNA gyrase. The content delves into the biochemical interactions, quantitative inhibition data, detailed experimental protocols, and visual representations of the key processes involved.
Core Mechanism of Action
Enoxacin, like other fluoroquinolone antibiotics, exerts its bactericidal effect by targeting bacterial type II topoisomerases, primarily DNA gyrase (topoisomerase II) and, to a lesser extent in some bacteria, topoisomerase IV.[1] These enzymes are essential for managing DNA topology during replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into DNA, a process crucial for the initiation of replication.[2]
The fundamental mechanism of enoxacin's action involves the formation of a stable ternary complex with DNA gyrase and the bacterial DNA.[3][4] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the broken strands.[5] This leads to an accumulation of double-strand DNA breaks, which stalls replication forks and ultimately triggers cell death.[2][5]
The interaction is multifaceted, involving both the GyrA and GyrB subunits of the DNA gyrase heterotetramer.[1] The quinolone molecule intercalates into the DNA at the site of cleavage and interacts with key residues in the enzyme, particularly within a region of GyrA known as the quinolone resistance-determining region (QRDR).[1] A crucial aspect of this interaction is the formation of a water-metal ion bridge, often involving a magnesium ion, which connects the fluoroquinolone to amino acid residues in GyrA.[1] Recent studies have also revealed the existence of two distinct binding modes for fluoroquinolones within the gyrase-DNA complex, suggesting a more complex interaction than previously understood.[6]
Quantitative Inhibition Data
The inhibitory potency of enoxacin and other fluoroquinolones against DNA gyrase and topoisomerase IV has been quantified in numerous studies. The 50% inhibitory concentration (IC50) is a common metric used to assess the efficacy of these compounds. The following tables summarize key quantitative data from the literature.
| Fluoroquinolone | Target Enzyme | Organism | IC50 (µg/mL) | Reference |
| Enoxacin | DNA Gyrase | Escherichia coli | 0.78 | [7] |
| Enoxacin | DNA Gyrase | Micrococcus luteus | - | [7] |
| Enoxacin | Topoisomerase IV | Escherichia coli | - | |
| Ciprofloxacin | DNA Gyrase | Escherichia coli | 1.15 | [7] |
| Ciprofloxacin | DNA Gyrase | Neisseria gonorrhoeae (WT) | 0.39 | [8] |
| Ciprofloxacin | Topoisomerase IV | Neisseria gonorrhoeae (WT) | 13.7 | [8] |
| Levofloxacin | DNA Gyrase | Enterococcus faecalis | 28.1 | [2] |
| Levofloxacin | Topoisomerase IV | Enterococcus faecalis | 8.49 | [2] |
| Sparfloxacin | DNA Gyrase | Enterococcus faecalis | 25.7 | [2] |
| Sparfloxacin | Topoisomerase IV | Enterococcus faecalis | 19.1 | [2] |
| Gatifloxacin | DNA Gyrase | Enterococcus faecalis | 5.60 | [2] |
| Gatifloxacin | Topoisomerase IV | Enterococcus faecalis | 4.24 | [2] |
| Sitafloxacin | DNA Gyrase | Enterococcus faecalis | 1.38 | [2] |
| Sitafloxacin | Topoisomerase IV | Enterococcus faecalis | 1.42 | [2] |
Table 1: Comparative IC50 Values of Fluoroquinolones against DNA Gyrase and Topoisomerase IV.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of enoxacin with DNA gyrase.
Purification of Recombinant DNA Gyrase Subunits
Objective: To obtain pure and active GyrA and GyrB subunits for reconstitution of the DNA gyrase holoenzyme. This protocol is adapted from methods for purifying E. coli and S. haemolyticus gyrase subunits.[9][10][11]
Materials:
-
E. coli expression strain harboring plasmids for GyrA and GyrB subunits.
-
Lysis Buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, 0.5 mM PMSF, 1 mg/mL lysozyme).
-
TGED Buffer (50 mM Tris-HCl pH 7.6, 1 mM EDTA, 5 mM DTT, 10% glycerol).
-
Streptomycin sulfate solution (10% w/v).
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Wash and Elution buffers for affinity chromatography.
-
Dialysis tubing.
-
SDS-PAGE reagents.
Protocol:
-
Grow the E. coli expression strain to the mid-log phase and induce protein expression.
-
Harvest cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Incubate on ice for 30 minutes, then lyse the cells by sonication.
-
Centrifuge the lysate to pellet cellular debris.
-
To the supernatant, slowly add streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids. Stir on ice for 30 minutes and centrifuge.
-
Dialyze the supernatant against TGED buffer.
-
Apply the dialyzed sample to the affinity chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the gyrase subunits using Elution Buffer.
-
Analyze the purity of the eluted fractions by SDS-PAGE.
-
Dialyze the purified subunits against a storage buffer and store at -80°C.
DNA Gyrase Supercoiling Inhibition Assay
Objective: To determine the inhibitory effect of enoxacin on the supercoiling activity of DNA gyrase.
Materials:
-
Purified and reconstituted DNA gyrase.
-
Relaxed pBR322 DNA (substrate).
-
5X Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% w/v glycerol, 0.5 mg/mL albumin).
-
Enoxacin stock solution.
-
Quench Buffer (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue).
-
Agarose gel electrophoresis system.
-
Ethidium bromide or other DNA stain.
Protocol:
-
On ice, prepare reaction mixtures (20-30 µL final volume) containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of enoxacin. Include a no-drug control.
-
Initiate the reaction by adding a defined unit of DNA gyrase.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding Quench Buffer.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate supercoiled and relaxed DNA topoisomers.
-
Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.
DNA Gyrase Cleavage Assay
Objective: To assess the ability of enoxacin to stabilize the gyrase-DNA cleavage complex.
Materials:
-
Purified and reconstituted DNA gyrase.
-
Supercoiled pBR322 DNA (substrate).
-
5X Assay Buffer (as for supercoiling assay, but may not require ATP).
-
Enoxacin stock solution.
-
SDS solution (e.g., 10% w/v).
-
Proteinase K solution (e.g., 20 mg/mL).
-
Agarose gel electrophoresis system.
-
Ethidium bromide or other DNA stain.
Protocol:
-
On ice, prepare reaction mixtures (20-30 µL final volume) containing 1X Assay Buffer, supercoiled pBR322 DNA (e.g., 0.5 µg), and varying concentrations of enoxacin.
-
Add DNA gyrase and incubate at 37°C for 30-60 minutes.
-
Add SDS to a final concentration of 1% and proteinase K to a final concentration of 100 µg/mL to trap the cleavage complex and digest the protein.
-
Incubate at 37°C for a further 15-30 minutes.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis. The stabilization of the cleavage complex is indicated by the appearance of a linear DNA band.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of enoxacin and the workflow of the key experimental assays.
Caption: Mechanism of enoxacin-induced bacterial cell death.
Caption: Experimental workflow for DNA gyrase supercoiling inhibition assay.
Caption: Experimental workflow for DNA gyrase cleavage assay.
References
- 1. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The DNA cleavage reaction of DNA gyrase. Comparison of stable ternary complexes formed with enoxacin and CcdB protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alteration of bacterial DNA structure, gene expression, and plasmid encoded antibiotic resistance following exposure to enoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluoroquinolone-gyrase-DNA complexes: two modes of drug binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of DNA gyrase by optically active ofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Purification and Characterization of Recombinant Staphylococcus haemolyticus DNA Gyrase and Topoisomerase IV Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification of subunits of Escherichia coli DNA gyrase and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of subunits of Escherichia coli DNA gyrase and reconstitution of enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
